molecular formula C13H10INO B1392019 2-(2-Iodobenzoyl)-3-methylpyridine CAS No. 1187165-45-2

2-(2-Iodobenzoyl)-3-methylpyridine

Cat. No.: B1392019
CAS No.: 1187165-45-2
M. Wt: 323.13 g/mol
InChI Key: LUECUPAUPUABEK-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of aromatic compounds known as pyridines. This compound is characterized by the presence of an iodine atom attached to the benzoyl group, which is further connected to a methyl-substituted pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine typically involves the reaction of 2-iodobenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Iodobenzoyl chloride+3-MethylpyridineThis compound+HCl\text{2-Iodobenzoyl chloride} + \text{3-Methylpyridine} \rightarrow \text{this compound} + \text{HCl} 2-Iodobenzoyl chloride+3-Methylpyridine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzoyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the benzoyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or other reduced forms of the original compound.

Scientific Research Applications

2-(2-Iodobenzoyl)-3-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the benzoyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic attack by various biological molecules. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, enhancing its binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoyl chloride: Shares the benzoyl and iodine functional groups but lacks the pyridine ring.

    3-Methylpyridine: Contains the pyridine ring with a methyl substituent but lacks the benzoyl and iodine groups.

    2-Iodobenzoic acid: Contains the benzoyl and iodine groups but lacks the pyridine ring and methyl substituent.

Uniqueness

2-(2-Iodobenzoyl)-3-methylpyridine is unique due to the combination of the iodine-substituted benzoyl group and the methyl-substituted pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

(2-iodophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECUPAUPUABEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254682
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-45-2
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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